(E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS No.: 896606-66-9
Cat. No.: VC5488277
Molecular Formula: C24H23F3N2O4S
Molecular Weight: 492.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896606-66-9 |
|---|---|
| Molecular Formula | C24H23F3N2O4S |
| Molecular Weight | 492.51 |
| IUPAC Name | (E)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C24H23F3N2O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)28-11-10-18-14-34-23(29-18)16-5-7-17(8-6-16)24(25,26)27/h4-9,12-14H,10-11H2,1-3H3,(H,28,30)/b9-4+ |
| Standard InChI Key | OBHQBXZTCIUEOV-RUDMXATFSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, (E)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, reflects its intricate architecture (Table 1). Key features include:
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known to enhance metabolic stability and binding affinity in drug design .
-
Trifluoromethyl group: Introduces electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism .
-
3,4,5-Trimethoxyphenylacrylamide: A planar aromatic system with methoxy groups that facilitate π-π stacking interactions and hydrogen bonding with biological targets .
Table 1: Physicochemical Properties of (E)-N-(2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-Trimethoxyphenyl)acrylamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃F₃N₂O₄S |
| Molecular Weight | 492.51 g/mol |
| CAS Number | 896606-66-9 |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
| Topological Polar Surface Area | 95.3 Ų (calculated) |
The compound’s extended conjugation system and amphiphilic nature suggest moderate solubility in polar aprotic solvents, though experimental solubility data remains unpublished.
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of this acrylamide derivative follows a multi-step protocol (Fig. 1) :
-
Formation of the thiazole core: Condensation of 4-(trifluoromethyl)benzaldehyde with thioamide precursors yields 2-(4-(trifluoromethyl)phenyl)thiazole-4-carbaldehyde.
-
Reductive amination: The aldehyde intermediate reacts with ethylenediamine under hydrogenation conditions to form 2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethylamine.
-
Acrylamide coupling: 3-(3,4,5-Trimethoxyphenyl)acrylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), then coupled with the amine intermediate to yield the final product .
Key Reaction Parameters:
-
Temperature: 0–25°C for Michael addition steps to prevent polymerization.
-
Catalysts: 18-crown-6 ether enhances reaction rates in polar aprotic solvents like tetrahydrofuran (THF) .
-
Purification: Flash chromatography with ethyl acetate/hexane (1:1) achieves >95% purity .
Biological Activity and Mechanistic Insights
| Compound | Target Protease | IC₅₀ (μM) | Selectivity (REF) |
|---|---|---|---|
| 1 | EV71 3Cpro | 30 | 24.3 |
| 2 | SARS-CoV-2 Mpro | 17 | >100 |
| 5 | EV71 3Cpro | 100 | 13.5 |
The trifluoromethyl-thiazole moiety in the target compound may similarly engage the S2 pocket of Mpro, while the trimethoxyphenyl group could occupy distal subsites (Fig. 2A–B) .
Anticancer Activity
Benzophenone-derived acrylamides exhibit antiproliferative effects against human cancer cell lines (e.g., IC₅₀ = 2.1–8.7 μM in MCF-7 breast cancer) . The 3,4,5-trimethoxyphenyl group in the target compound likely interferes with tubulin polymerization, a mechanism shared with colchicine-site binders .
Structure-Activity Relationships (SAR)
Critical SAR insights from related compounds include:
-
Thiazole substitution: Fluorinated aryl groups at the thiazole C2 position enhance protease binding affinity by 3–5 fold compared to non-fluorinated analogs .
-
Acrylamide warhead: Replacement with vinyl sulfonamides or chloroacetamides reduces potency, underscoring the acrylamide’s dual role as a covalent modifier and structural stabilizer .
-
Methoxy positioning: 3,4,5-Trimethoxy substitution on the phenyl ring improves solubility and target engagement compared to mono- or dimethoxy variants .
Challenges and Future Directions
-
Synthetic Scalability: The multi-step synthesis requires optimization for industrial-scale production, particularly in reducing reliance on crown ether catalysts .
-
Pharmacokinetic Profiling: Predictive models indicate moderate hepatic clearance (CLhep = 15 mL/min/kg), but in vivo studies are needed to confirm bioavailability.
-
Target Selectivity: Off-target effects on human cysteine proteases (e.g., cathepsins) must be evaluated to mitigate toxicity risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume